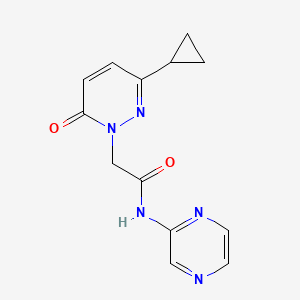

![molecular formula C16H25Cl2N3O2 B2501691 [4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride CAS No. 2320857-80-3](/img/structure/B2501691.png)

[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The specific chemical reactions involving “[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride” are not detailed in the available literature .Physical And Chemical Properties Analysis

The specific physical and chemical properties of “[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride” are not detailed in the available literature .Scientific Research Applications

Synthesis Methods:

- A novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, a structurally related compound, was introduced due to its significance in medicinal chemistry. The process involves the catalytic hydrogenation of pyrrolylpyridine, providing a simpler method for producing larger quantities (Smaliy et al., 2011).

- An innovative three-component synthesis yielded a new compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, confirming its structure through NMR, MS, and X-ray crystal diffraction (Wu Feng, 2011).

- A scalable and efficient synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for central nervous system disorders, was developed from 4-aminopyridine and N,N'-carbonyldiimidazole, offering high purity and good yield (Wei et al., 2016).

Structural Studies and Design:

- Crystal structures of 1-aryl-4-(biarylmethylene)piperazines, structurally related compounds, were examined, revealing extensive hydrogen bonding and one-dimensional network formation, highlighting the structural intricacies of these compounds (Ullah & Altaf, 2014).

- Rupatadine, a compound with a piperidine structure, was studied through X-ray crystallography, offering insights into its geometric configuration and highlighting the potential for tailoring the properties of piperidine-based compounds (Kaur et al., 2013).

Applications in Biological Research

Antiproliferative and Antimicrobial Effects:

- Novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates demonstrated significant antiproliferative effects on human leukemic cells. These findings could open pathways for developing new therapeutic agents (Sharath Kumar et al., 2014).

- Synthesized 2-hydroxypyrrolidine/piperidine derivatives exhibited notable antimicrobial and larvicidal activities, indicating their potential in medical and environmental applications (Suresh, Padusha, & Raja, 2016).

- New pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid displayed variable antimicrobial activity, suggesting their utility in drug development (Patel, Agravat, & Shaikh, 2011).

Neurological and Cardiovascular Research:

- A study on the synthesis, antiarrhythmic, and antihypertensive effects of novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with adrenolytic activity revealed that compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety showed potent effects, indicating their potential in treating cardiovascular conditions (Malawska et al., 2002).

- Novel benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives were synthesized and evaluated for anti-Alzheimer's activity, displaying promising results compared to the standard drug, donepezil. These findings could contribute to developing new treatments for Alzheimer's disease (Gupta et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2.2ClH/c1-21-15-6-11-19(12-15)14-4-9-18(10-5-14)16(20)13-2-7-17-8-3-13;;/h2-3,7-8,14-15H,4-6,9-12H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLKEFHXZIRFNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=NC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3As,7aS)-1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2501610.png)

![5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2501611.png)

![[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2501622.png)

![3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501626.png)

![2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2501627.png)

![(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2501628.png)

![1-(2-Thienylsulfonyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2501630.png)